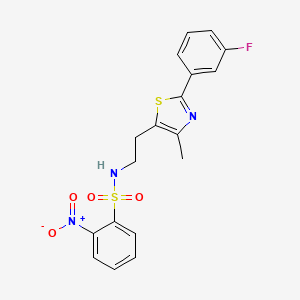

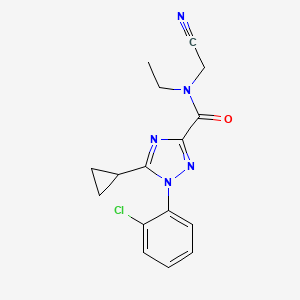

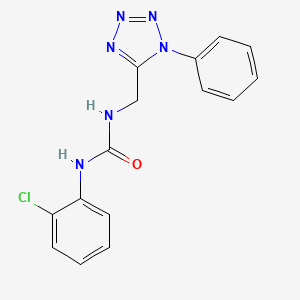

(1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Hossan et al. (2012) on the synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material revealed that many of these compounds exhibit good antibacterial and antifungal activities. These activities are comparable to those of reference drugs such as streptomycin and fusidic acid, suggesting that similar compounds, including "(1-(6-Phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone," could have significant applications in developing new antimicrobial agents (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Activity

Compounds with pyrimidine cores have also been explored for their potential anti-inflammatory and analgesic effects. The synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activity demonstrated promising outcomes. These compounds, particularly those with modifications in the pyrimidine structure, exhibited significant activities, highlighting the potential of pyrimidine derivatives in pain and inflammation management (Abu‐Hashem & Youssef, 2011).

Anticancer Activity

Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated against human breast cancer cell lines. Some of these compounds showed better anti-proliferative activities than curcumin, a well-known anticancer agent. The study also involved molecular docking with active compounds against Bcl-2 protein, demonstrating good binding affinity. This suggests that pyrimidine derivatives, through structural modification and targeted synthesis, could be potent anticancer agents (Parveen et al., 2017).

Pharmacokinetics and Metabolism

Research into the metabolism, excretion, and pharmacokinetics of pyrimidine and piperazine-containing compounds provides essential insights into their behavior in biological systems. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, showing that such compounds are eliminated through metabolism and renal clearance. This information is crucial for drug development processes, suggesting similar research applications for compounds like "this compound" (Sharma et al., 2012).

Propiedades

IUPAC Name |

[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c30-21(27-9-11-28(12-10-27)22-23-7-4-8-24-22)18-14-29(15-18)20-13-19(25-16-26-20)17-5-2-1-3-6-17/h1-8,13,16,18H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTXMPGIKMWFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2734848.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)

![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)